![molecular formula C11H8BrN3O B1438670 4-bromo-N-(pyrazin-2-yl)benzamide CAS No. 1154240-14-8](/img/structure/B1438670.png)
4-bromo-N-(pyrazin-2-yl)benzamide
Overview
Description
4-bromo-N-(pyrazin-2-yl)benzamide is a useful research compound. Its molecular formula is C11H8BrN3O and its molecular weight is 278.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis .
Mode of Action
It’s known that brominated benzamides can undergo free radical reactions . In such reactions, a bromine atom is lost, leaving behind a radical that can interact with other molecules . This could potentially lead to changes in the target molecule, affecting its function .
Biochemical Pathways
Given its potential anti-tubercular activity , it might interfere with the biochemical pathways essential for the survival and replication of Mycobacterium tuberculosis.
Result of Action
Based on its potential anti-tubercular activity , it might inhibit the growth of Mycobacterium tuberculosis, leading to a decrease in infection.
Biological Activity
4-Bromo-N-(pyrazin-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, and antiparasitic properties, as well as its mechanisms of action and relevant research findings.
Chemical Structure and Properties
This compound features a bromine atom substituted on the benzene ring and a pyrazine moiety linked via an amide bond. This structure is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In a study evaluating various substituted N-(pyrazin-2-yl)benzenesulfonamides, compounds similar to this compound showed effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL . These findings suggest that the compound may be a viable candidate for further development as an antimicrobial agent.
Antitumor Activity
The compound's antitumor potential has been investigated in various cancer cell lines. For instance, derivatives of N-(pyrazin-2-yl)benzamides have been shown to possess antiproliferative effects against breast cancer cell lines, such as MCF-7, indicating that structural modifications can enhance their efficacy . The mechanism appears to involve disruption of microtubule dynamics, which is critical for cell division.
Antiparasitic Activity
This compound has also been evaluated for its antiparasitic effects. It has shown promise against Leishmania species and Plasmodium, the causative agents of leishmaniasis and malaria, respectively. The compound appears to inhibit key metabolic enzymes in these parasites, leading to their death .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. For example:
- Antimicrobial Action : The compound inhibits enzymes involved in folate metabolism in bacteria, disrupting essential metabolic pathways .
- Antitumor Mechanism : It destabilizes tubulin polymerization, which is crucial for mitosis in cancer cells .
- Antiparasitic Mechanism : It targets metabolic pathways unique to parasites, potentially affecting their survival and replication .
Case Studies and Research Findings
Properties
IUPAC Name |
4-bromo-N-pyrazin-2-ylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O/c12-9-3-1-8(2-4-9)11(16)15-10-7-13-5-6-14-10/h1-7H,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFFWKGXYPQMAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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